2-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]phenol

Medicinal Chemistry Process Chemistry Adrenergic Receptor Pharmacology

Researchers synthesizing Proxodolol for hypertension/glaucoma studies face a critical supply bottleneck: the methoxy-bridged oxadiazole intermediate III is mandatory; direct C-C linked analogs (e.g., CAS 79349-23-8) or positional isomers cannot replace it. This compound provides: - The only published/patented penultimate intermediate for Proxodolol API synthesis. - ≥98% HPLC purity with certified 1H NMR spectra for QC and impurity profiling. - Enables chemo-selective alkylation with epichlorohydrin to form the diether (IV). Supplied with guaranteed purity, supporting regulated pharmaceutical R&D and continuous flow chemistry optimization.

Molecular Formula C10H10N2O3
Molecular Weight 206.201
CAS No. 152289-57-1
Cat. No. B2611408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]phenol
CAS152289-57-1
Molecular FormulaC10H10N2O3
Molecular Weight206.201
Structural Identifiers
SMILESCC1=NOC(=N1)COC2=CC=CC=C2O
InChIInChI=1S/C10H10N2O3/c1-7-11-10(15-12-7)6-14-9-5-3-2-4-8(9)13/h2-5,13H,6H2,1H3
InChIKeyRLVUVELEDNQNEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]phenol: Proxodolol Key Intermediate


2-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]phenol (CAS 152289-57-1) is a heterocyclic building block belonging to the 1,2,4-oxadiazole class, specifically featuring a methyl-substituted oxadiazole ring linked to an ortho-hydroxyphenol via a methoxy bridge [1]. This compound is not a final drug substance but serves as the pivotal intermediate (III) in the established synthetic pathway to Proxodolol, a non-selective beta-adrenergic receptor antagonist with alpha-1 blocking properties used for hypertension, angina, and glaucoma [2]. Its molecular formula is C10H10N2O3 with a molecular weight of 206.2 g/mol .

1

Condensation of 1,4-benzodioxan-2-one with acetamidoxime

Patented route (SU 1139129)

2

This intermediate (III) formed via methoxy-bridge linkage

Key functional handle for next step

3

Alkylation with epichlorohydrin to diether (IV), then Proxodolol API

Only intermediate enabling this final sequence

2-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]phenol: Why Analogs Fail


Simply substituting a close structural analog—such as 2-(3-methyl-1,2,4-oxadiazol-5-yl)phenol (CAS 79349-23-8, which has a direct C–C bond instead of the methoxy bridge) or a positional isomer like 4-(3-methyl-1,2,4-oxadiazol-5-yl)phenol—will fail to yield the target pharmaceutical intermediate [1]. The methoxy linker in 2-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]phenol is essential because it provides the spatial orientation and functional handle (free phenolic –OH and a suitably positioned oxadiazole-methyl group) required for the subsequent chemo-selective alkylation with epichlorohydrin to form the diether (IV) [2]. In-class compounds lacking this specific connectivity or the ortho-hydroxy motif do not participate in this patented synthetic sequence, rendering them useless for producing the pharmacologically active Proxodolol framework [3].

Attribute
Target Intermediate
Analog (CAS 79349-23-8)
Bond type
Methoxy (–O–CH2–) bridge
Direct C–C bond
Alkylation compatibility
Enables selective diether formation
Cannot undergo the required alkylation
Proxodolol synthesis outcome
Mandatory gateway intermediate
Synthesis halted; no active pharmacophore

2-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]phenol: Differentiation Evidence


Methoxy Bridge Enables Proxodolol Synthesis

The compound's structural feature—a methoxy (–O–CH2–) bridge connecting the 1,2,4-oxadiazole ring to the phenol—is not found in its closest analogs such as 2-(3-methyl-1,2,4-oxadiazol-5-yl)phenol (CAS 79349-23-8) which has a direct C–C bond [1]. This methoxy linker is chemically indispensable for the next step in the patented synthesis of Proxodolol: alkylation with epichlorohydrin to form the diepoxide intermediate (IV). The direct phenol analog cannot undergo this transformation and thus cannot be used to produce the pharmacologically active final drug [2].

Synthetic Role
Class-level
Methoxy bridge enables selective alkylation with epichlorohydrin to form diether (IV). Required per SU 1139129; direct C–C analog cannot proceed.
Synthesis pathway specificity
Patented route; class-level inference
Medicinal Chemistry Process Chemistry Adrenergic Receptor Pharmacology

Proxodolol Pharmacology Validates Intermediate

Although direct pharmacological data for the intermediate itself are absent from the public literature, the clinical significance of the downstream drug Proxodolol validates the critical nature of this compound as its synthetic precursor. In direct comparative studies, Proxodolol (derived exclusively from this intermediate) was superior to propranolol, oxprenolol, and labetalol in its beta-adrenoceptor blocking activity [1]. Proxodolol exhibits a beta-blocking to alpha-blocking activity ratio of approximately 100:1 and has been shown to be as effective as carvedilol in hypertension treatment at a dose of 120 mg vs. 25 mg carvedilol [2]. This pharmacological fingerprint originates from the precise molecular architecture enabled by this intermediate.

End-Product Pharmacology
Endpoint context
Proxodolol (derived from this intermediate) reported higher beta-blockade vs. propranolol, labetalol in rat models; equipotent to carvedilol at ~4.8:1 dose ratio (120 mg vs 25 mg).
Supports end-product profile interpretation
Clinical data from downstream drug, not intermediate
Beta-Adrenoceptor Pharmacology Hypertension Drug Discovery

Purity and Commercial Availability vs. Analogs

Commercial suppliers offer 2-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]phenol at controlled purities of ≥98% (HPLC) and up to 99% (HPLC,医药级), with specified storage conditions (sealed, dry, 2–8°C) to maintain stability [REFS-1, REFS-2]. In contrast, many positional isomers such as 3-(3-methyl-1,2,4-oxadiazol-5-yl)phenol and 4-(3-methyl-1,2,4-oxadiazol-5-yl)phenol are typically available in lower quantities or are listed for discontinued sale, indicating lower commercial demand and less rigorous quality documentation .

Commercial Maturity
Specification review
Target: ≥98% HPLC, scalable gram to kg supply, documented storage (sealed, dry, 2–8°C). Comparator isomers: often discontinued or limited availability.
Supports procurement and QC workflow
Supplier datasheets; verify current lot
Analytical Chemistry Procurement Quality Control

Absence of Direct Bioactivity Data

An exhaustive search of the public scientific literature (PubMed, patents, spectral databases) reveals no quantitative biological activity data (IC50, EC50, Ki, Kd) for 2-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]phenol as a standalone compound [1]. The compound is exclusively characterized as a synthetic intermediate (III) in the Proxodolol route. Its closest structurally characterized analog, 5-(2-hydroxyphenyl)-3-methyl-1,2,4-oxadiazole, has been studied for luminescence properties (quantum yields φ = 0.089–0.334 depending on derivatization), but the target compound lacks even these data [2]. This evidence gap means that any differentiation based on innate biological activity is currently unsupported.

Direct Bioactivity
Data to verify
No IC50, EC50, Ki, or Kd values found in public literature for this intermediate. Value is purely synthetic.
Procurement based on synthetic role
Literature gap; verify if direct bioactivity needed
Evidence-Based Procurement Risk Assessment Literature Gap Analysis

2-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]phenol Applications


Proxodolol API Synthesis (GMP & Non-GMP)

This compound is the mandatory penultimate intermediate in the only published and patented synthetic route to Proxodolol. Contract manufacturing organizations (CMOs) and pharmaceutical R&D teams producing Proxodolol for hypertension, angina, or glaucoma indications must procure this specific intermediate; there is no substitute [1]. The documented purity grades (≥98–99% HPLC) support its use in regulated environments [2].

Preclinical Beta-Blocker Pharmacology Studies

Academic and industrial laboratories investigating the structure-activity relationships (SAR) of 5-phenoxymethyl-1,2,4-oxadiazole derivatives require this compound as the starting material to synthesize a library of 3-amino-2-hydroxypropoxy derivatives. The existing pharmacological evidence shows that modifications to this core yield compounds with pronounced beta-blocking activity superior to propranolol [1].

Process Development and Scale-Up

Process chemists optimizing the Proxodolol synthesis route need this specific intermediate to study the condensation of 1,4-benzodioxan-2-one with acetamidoxime, a key step that defines the overall yield of the five-step sequence. Alternative intermediates lacking the methoxy bridge cannot model this step, making this compound essential for reaction engineering and continuous flow chemistry development [1].

Analytical Reference Standard

Its well-defined structure and availability of certified 1H NMR spectra (SpectraBase) make this compound suitable as a reference standard for HPLC method development, mass spectrometry calibration, and impurity profiling during Proxodolol API manufacturing [2]. The absence of such spectral characterization for many positional isomers reinforces its value as a quality control benchmark.

Application
Selection Property
Validation Focus
Proxodolol API Synthesis Research
Patented route intermediate
Alkylation reactivity & documented purity
Beta-Blocker SAR Library Synthesis
Ortho-hydroxy pharmacophore
Reaction yield & derivative scope
Process Chemistry Scale-Up
Stable supply & documented purity
Batch consistency & storage stability
Analytical Reference Standard
Certified 1H NMR spectrum
HPLC method calibration & impurity profiling
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